molecular formula C8H13N3S B3097447 4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine CAS No. 1310684-96-8

4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine

Cat. No.: B3097447
CAS No.: 1310684-96-8
M. Wt: 183.28 g/mol
InChI Key: YHFNQXNTOSFOAS-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 5-methyl-1,2,4-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine typically involves the reaction of piperidine with a suitable thiadiazole precursor. One common method includes the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with piperidine under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine involves its interaction with specific molecular targets. The thiadiazole moiety can interact with biological macromolecules such as proteins and nucleic acids, leading to inhibition of enzyme activity or disruption of cellular processes . The piperidine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 5-Phenyl-1,3,4-thiadiazole

Comparison: 4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine is unique due to the presence of both the piperidine and thiadiazole rings, which confer distinct chemical and biological properties. Compared to other thiadiazole derivatives, this compound exhibits enhanced solubility and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

5-methyl-3-piperidin-4-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-6-10-8(11-12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFNQXNTOSFOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NS1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696911
Record name 4-(5-Methyl-1,2,4-thiadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310684-96-8
Record name 4-(5-Methyl-1,2,4-thiadiazol-3-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310684-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Methyl-1,2,4-thiadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine
Reactant of Route 2
4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine
Reactant of Route 3
4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine
Reactant of Route 4
4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine
Reactant of Route 5
4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine
Reactant of Route 6
4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine

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